

Crystal Structure of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid

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Despite a comprehensive search of chemical databases and scientific literature, the specific crystal structure of **2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid**, also known as N-Boc-N-methyl-alanine, has not been publicly reported. No crystallographic data, such as unit cell dimensions or space group, is available in open-access repositories like the Cambridge Crystallographic Data Centre (CCDC) or detailed in published research.

This guide provides information on a closely related structure, that of tert-butyl N-[1-(allylaminocarbonyl)ethyl]carbamate, an allylamide derivative of Boc-L-alanine. Additionally, it outlines general experimental protocols for the synthesis and crystallization of N-Boc-N-methyl-amino acids, which would be foundational steps in determining the crystal structure of the title compound. A generalized workflow for small molecule crystal structure determination is also presented.

Crystallographic Data of a Related Structure: **tert-butyl N-[1-(allylaminocarbonyl)ethyl]carbamate**

To provide an example of the type of data expected from a crystallographic study, the data for **tert-butyl N-[1-(allylaminocarbonyl)ethyl]carbamate** is summarized below. This compound shares the core Boc-protected alanine structure.

Parameter	Value[1]
Chemical Formula	C ₁₁ H ₂₀ N ₂ O ₃
Molecular Weight	228.29 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	9.774(2)
b (Å)	14.939(2)
c (Å)	18.376(4)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	2678.9(7)
Z	8
Temperature (K)	291(2)
Radiation	Mo Kα (λ = 0.71073 Å)

Experimental Protocols

The following sections detail generalized procedures for the synthesis of N-Boc-N-methyl-alanine and the crystallization of Boc-protected amino acids, based on established chemical literature.

Synthesis of N-Boc-N-methyl-L-alanine

A common method for the N-methylation of Boc-protected amino acids involves the use of a methylating agent in the presence of a base.[2]

Materials:

- N-Boc-L-alanine
- Iodomethane (CH_3I)
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Water
- Aqueous citric acid
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- N-Boc-L-alanine (1 equivalent) and iodomethane (10 equivalents) are dissolved in anhydrous THF under a nitrogen atmosphere.
- The solution is cooled to 0 °C in an ice bath.
- Sodium hydride (10 equivalents) is added portion-wise to the stirred solution.
- The reaction mixture is maintained at 0 °C and then allowed to warm to room temperature, stirring for 24 hours.
- Upon completion, the reaction is diluted with diethyl ether and quenched by the slow addition of water.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are acidified to pH 3 with an aqueous citric acid solution and then extracted with ethyl acetate.

- The combined ethyl acetate extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Crystallization of Boc-Amino Acids

Obtaining single crystals suitable for X-ray diffraction is a critical step. A general approach for the crystallization of Boc-protected amino acids that are oils or difficult to crystallize solids involves seeding.[3]

Materials:

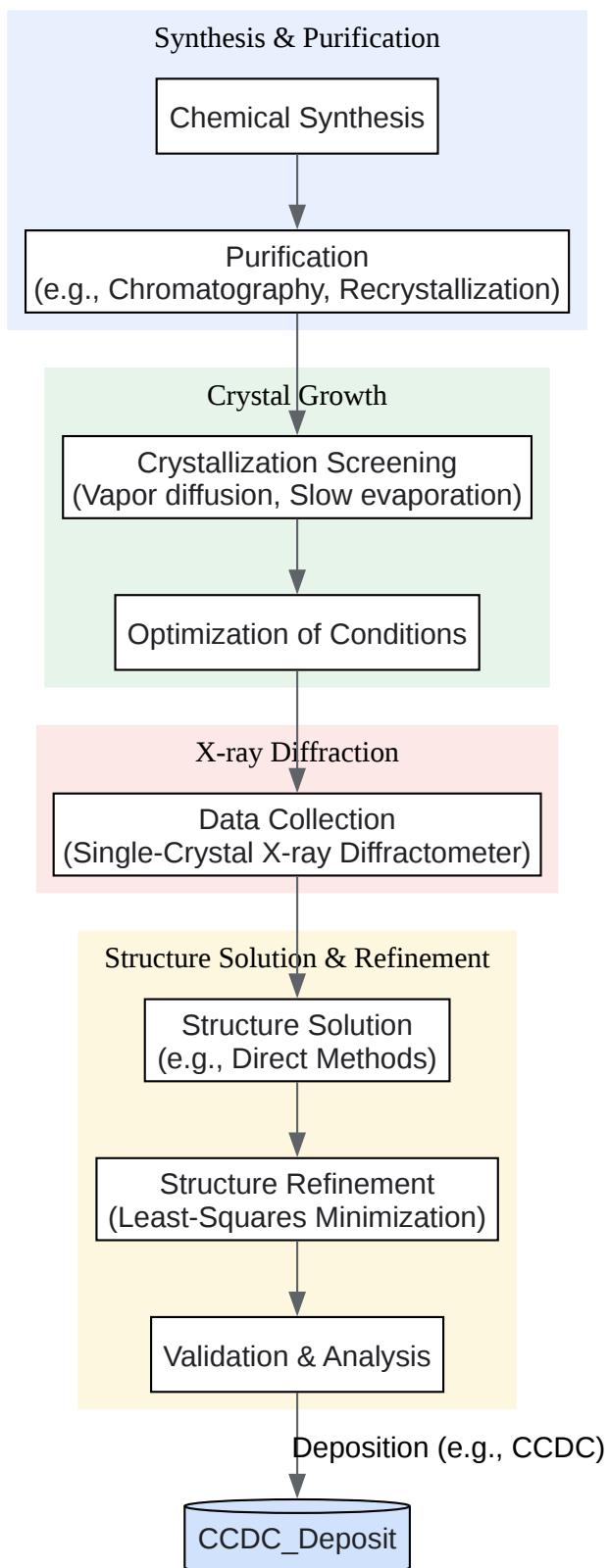
- Crude N-Boc-N-methyl-alanine (as an oil or amorphous solid)
- Small amount of pure, crystalline N-Boc-N-methyl-alanine (seed crystals)
- An appropriate solvent system (e.g., diethyl ether, n-hexane, or a mixture like ethanol/water)

Procedure:

- The crude N-Boc-N-methyl-alanine oil is weighed.
- A small percentage by weight (e.g., 0.5-1.0%) of seed crystals of the same compound are added to the oil.
- The mixture is left to stand at room temperature for a period, allowing the oil to solidify completely.
- An appropriate anti-solvent, such as n-hexane or diethyl ether, is added to the resulting solid.
- The solid is triturated (beaten) in the anti-solvent at room temperature for a few hours to encourage the formation of a crystalline powder and remove impurities.
- The crystalline solid is collected by filtration and dried under reduced pressure.
- For single-crystal growth, slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethyl acetate) can be attempted.

Generalized Workflow for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like N-Boc-N-methyl-alanine follows a well-defined path from synthesis to structural analysis.



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A generalized workflow for small molecule crystal structure determination.

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- To cite this document: BenchChem. [Crystal Structure of 2-((tert-Butoxycarbonyl) (methyl)amino)propanoic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129879#crystal-structure-of-2-tert-butoxycarbonyl-methyl-amino-propanoic-acid>]

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